7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C5H2ClN3S. It is a derivative of thiazole and pyrimidine, which are both important scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with cyanogen chloride, followed by cyclization with thiourea under acidic conditions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]pyrimidine: Lacks the chlorine and thiol groups, making it less reactive.
5,7-Dichlorothiazolo[5,4-d]pyrimidine: Contains two chlorine atoms, which may enhance its reactivity.
Thiazolo[5,4-d]pyrimidin-7-ol: Contains a hydroxyl group instead of a thiol group, affecting its chemical properties.
Uniqueness
7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H2ClN3S2 |
---|---|
Molecular Weight |
203.7 g/mol |
IUPAC Name |
7-chloro-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
InChI |
InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)11-5(10)9-2/h1H,(H,9,10) |
InChI Key |
HYTQJDBPWYRNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.